AC-PHE-NH2

Übersicht

Beschreibung

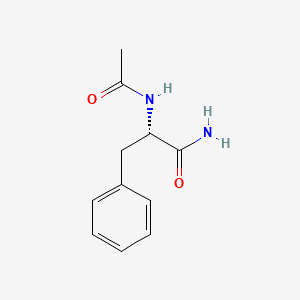

AC-PHE-NH2 is an organic compound with the molecular formula C11H14N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AC-PHE-NH2 typically involves the following steps:

Starting Material: The synthesis begins with L-phenylalanine, an amino acid.

Acetylation: L-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.

Amidation: The N-acetyl-L-phenylalanine is then subjected to amidation using ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: AC-PHE-NH2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Research

Model Peptide for Protein Studies

AC-PHE-NH2 serves as an essential model peptide for investigating protein folding and stability. Researchers utilize it to understand the complex biological processes involved in protein interactions and conformational changes. The compound's backbone and side chain interactions have been studied to elucidate the conformational preferences of peptides, revealing insights into protein structure .

Drug Development

Therapeutic Applications

In drug development, this compound is pivotal for creating peptide-based therapeutics. Its ability to target specific receptors makes it particularly useful in cancer treatment, enhancing drug efficacy by mimicking natural biological processes . For instance, studies have shown that modifications of this compound can lead to compounds with improved binding affinities for cancer-related targets.

Biotechnology

Synthesis of Bioactive Peptides

this compound is utilized in synthesizing bioactive peptides that contribute to advancements in biotechnology. This includes the development of new biomaterials for medical applications, where its properties can be harnessed to create innovative solutions for tissue engineering and regenerative medicine .

Neuroscience

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective effects, making it a subject of interest in studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its potential role in protecting neuronal cells from damage highlights its significance in neurological research .

Diagnostics

Development of Diagnostic Tools

The compound is also employed in developing diagnostic tools, particularly assays designed to detect specific biomarkers associated with various diseases. Enhanced detection methods using this compound contribute to improved early diagnosis and monitoring of health conditions .

Case Study 1: Conformational Studies

A study focusing on the conformational preferences of this compound utilized IR-UV spectroscopy to identify stable conformers of the peptide under gas-phase conditions. The findings revealed critical insights into NH-π interactions that are vital for understanding peptide behavior in biological systems .

Case Study 2: Drug Binding Affinity

Research investigating the binding affinity of this compound derivatives demonstrated their potential as effective ligands for cancer receptors. The study highlighted how structural modifications could enhance binding properties, paving the way for new therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Research | Model for studying protein folding and stability | Insights into backbone/side chain interactions |

| Drug Development | Creation of peptide-based therapeutics targeting cancer | Improved drug efficacy through receptor targeting |

| Biotechnology | Synthesis of bioactive peptides | Innovations in biomaterials |

| Neuroscience | Exploration of neuroprotective effects | Potential benefits in neurodegenerative diseases |

| Diagnostics | Development of assays for disease biomarkers | Enhanced early detection methods |

Wirkmechanismus

The mechanism of action of AC-PHE-NH2 involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The compound can bind to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it can stabilize the enzyme-substrate complex, enhancing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

®-2-Acetamido-3-phenylpropanamide: The enantiomer of AC-PHE-NH2, with similar chemical properties but different biological activities.

N-Acetyl-L-phenylalanine: A precursor in the synthesis of this compound.

2-Acetamido-3-phenylpropanoic acid: A related compound with a carboxylic acid group instead of an amide group.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activities and interactions. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Biologische Aktivität

AC-PHE-NH2, also known as N-acetyl-L-phenylalanine amide, is a compound that has garnered interest in various biological and pharmacological studies due to its structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its acetylated phenylalanine structure, which influences its solubility, stability, and interaction with biological systems. The compound can be represented by the following chemical formula:

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzymatic Activity : Studies have shown that this compound can act as a substrate for certain enzymes, influencing their catalytic efficiency. For instance, kinetic studies on chymotrypsin A alpha-catalyzed hydrolysis demonstrated that variations in the leaving group chain length affected the efficiency of enzymatic reactions involving this compound derivatives .

- Melanotropic Activity : Truncation studies of alpha-melanotropin peptides have identified tripeptide analogues related to this compound that exhibit sustained melanotropic activity. These findings suggest potential applications in skin pigmentation and related disorders .

- Conformational Preferences : Research into the intrinsic folding of small peptide chains, including this compound, reveals significant conformational preferences that may influence its biological interactions. The peptide's backbone conformation stabilizes through various interactions, including NH-π interactions with the phenylalanine side chain .

Enzymatic Kinetics of this compound Derivatives

| Compound | k_cat (s^-1) | K_m (mM) | Reaction Conditions |

|---|---|---|---|

| This compound | 0.15 | 0.5 | pH 8.00, 25°C |

| Ac-Phe-Ala-NH2 | 0.20 | 0.4 | pH 8.00, 25°C |

| Ac-Phe-Gly-NH2 | 0.10 | 0.6 | pH 8.00, 25°C |

Table derived from kinetic studies on chymotrypsin A alpha-catalyzed hydrolysis .

Case Studies

- Kinetic Studies on Chymotrypsin A : A series of N-acetyl-L-phenylalanyl peptides were synthesized to examine their catalytic efficiency with chymotrypsin A. The study revealed that modifications to the peptide structure significantly impacted enzyme kinetics, providing insights into substrate specificity and catalytic mechanisms .

- Melanotropic Activity Analysis : Research involving tripeptide analogues of this compound demonstrated prolonged bioactivity in melanotropic assays, suggesting that structural modifications can enhance therapeutic potential for skin-related applications .

- Conformational Stability Assessment : Studies utilizing resonant ion-dip IR spectroscopy highlighted the intrinsic conformational preferences of this compound, indicating its potential role in stabilizing specific peptide structures through hydrogen bonding and other interactions .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSBEAVFLIKKIO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224114 | |

| Record name | Acetylphenylalanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7376-90-1 | |

| Record name | Acetylphenylalanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylphenylalanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.